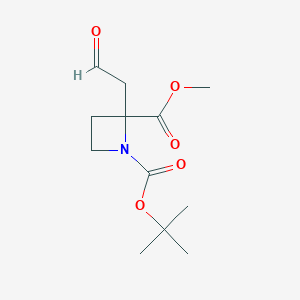
1-tert-Butyl 2-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate
Vue d'ensemble
Description
1-tert-Butyl 2-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate is a chemical compound that belongs to the class of azetidine derivatives. It is widely used in scientific research for its unique properties and potential applications. The compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl 2-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate is not fully understood. However, it is believed to act as a potential inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and insulin secretion. The compound may also have other mechanisms of action that are yet to be discovered.
Biochemical and Physiological Effects:
1-tert-Butyl 2-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit DPP-IV activity and increase insulin secretion. It may also have potential anti-inflammatory and antioxidant effects. However, further studies are needed to confirm these effects and to determine the optimal dosage and administration.
Avantages Et Limitations Des Expériences En Laboratoire
1-tert-Butyl 2-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate has several advantages for lab experiments. It is easy to synthesize and purify, and it has good stability and solubility in various solvents. The compound is also relatively inexpensive compared to other compounds used in scientific research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, and further studies are needed to elucidate its potential therapeutic effects.
Orientations Futures
There are several future directions for the research on 1-tert-Butyl 2-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate. One area of research is to further investigate the mechanism of action of the compound and to determine its potential therapeutic effects for various diseases such as diabetes, inflammation, and cancer. Another area of research is to develop new derivatives of the compound with improved properties and efficacy. Additionally, the compound can be used as a tool for studying the structure-function relationship of enzymes and proteins. Overall, 1-tert-Butyl 2-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate has great potential for scientific research and may lead to the development of new drugs and therapeutic agents in the future.
Applications De Recherche Scientifique
1-tert-Butyl 2-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate has various potential applications in scientific research. It is used as a building block for the synthesis of other compounds such as chiral amino acids and peptides. The compound is also used in the development of new drugs and pharmaceuticals due to its unique properties and potential therapeutic effects.
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-7-5-12(13,6-8-14)9(15)17-4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJABNRTXRMMUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1(CC=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743630 | |
| Record name | 1-tert-Butyl 2-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 2-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate | |
CAS RN |
1148044-27-2 | |
| Record name | 1,2-Azetidinedicarboxylic acid, 2-(2-oxoethyl)-, 1-(1,1-dimethylethyl) 2-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1148044-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 2-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



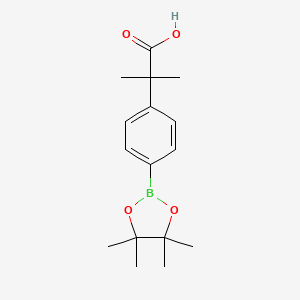

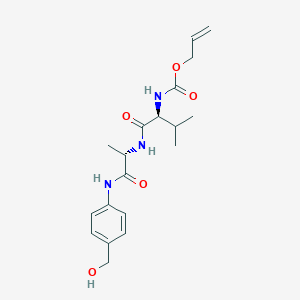
![1H-Pyrazolo[3,4-c]pyridine-1-acetic acid, 3-(aminocarbonyl)-](/img/structure/B1510197.png)
![tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1510203.png)



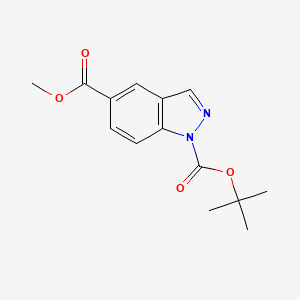


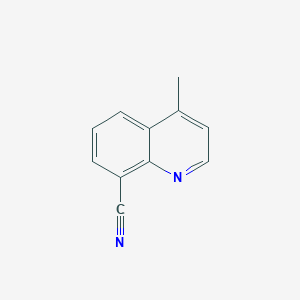
![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B1510235.png)
![1-(1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-((tert-butyldimethylsilyl)oxy)propan-2-yl)-3-(m-tolyl)urea](/img/structure/B1510236.png)